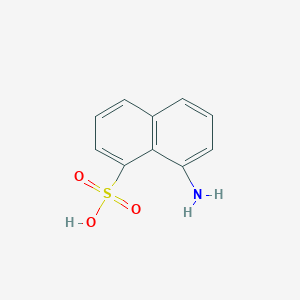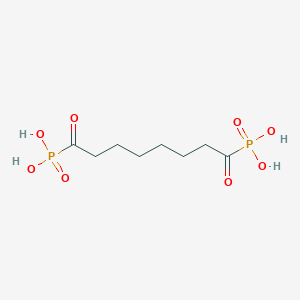
4-Formylphényl 2-acétamido-2-désoxy-β-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydroxyl groups, a formyl group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving glycosidases and glycosyltransferases. Its structural features make it a useful tool for investigating carbohydrate metabolism and related pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as inhibitors of specific enzymes or as drug delivery agents. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions allows for the creation of tailored products for various applications.
Mécanisme D'action
Target of Action
Similar compounds are known to target enzymes involved in glycosylation processes .
Mode of Action
It is suggested that this compound may interact with its targets to bring about changes at the molecular level .
Biochemical Pathways
It is known that similar compounds can influence the activity of enzymes involved in glycosylation processes .
Result of Action
It is suggested that this compound may have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and acylation reactions. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using silyl or benzyl protecting groups to prevent unwanted reactions.
Formylation: The phenoxy group is introduced through a nucleophilic substitution reaction, followed by formylation using formic acid or formyl chloride.
Oxidation: Selective oxidation of the hydroxyl groups is carried out using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Acylation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the phenoxy position.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .
- Lacto-N-triaose .
Uniqueness
Compared to similar compounds, 4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside stands out due to the presence of the formyl group, which introduces additional reactivity and potential for chemical modifications. This unique feature allows for a broader range of applications and interactions with biological molecules.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-4-2-9(6-17)3-5-10/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTICEOAAHFYLT-KJWHEZOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C=O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415387 |
Source


|
| Record name | 4-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135608-48-9 |
Source


|
| Record name | 4-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane](/img/structure/B160910.png)



![Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B160919.png)





![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)

